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molecular formula C8H7NOS B3131382 4-Methoxybenzo[d]isothiazole CAS No. 35272-30-1

4-Methoxybenzo[d]isothiazole

Cat. No. B3131382
M. Wt: 165.21 g/mol
InChI Key: WILUPWLPVVSGHY-UHFFFAOYSA-N
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Patent
US07417064B2

Procedure details

To a sealed tube was added 4methoxy-benzo[d]isothiazole (760 mg, 4.60 mmol) and pyridine hydrochloride (5.5 g, 48 mmol). The reaction was heated to 150° C. for 18 h and was then cooled to rt. The mixture was partitioned between dichloromethane and water. The organic phase was separated and the aqueous layer was extracted with 2×30 mL dichloromethane. The combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 3:7] to yield the title compound as a solid (223 mg, 32%); Mass spectrum (ion spray): m/z=151.9 (m+1).
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2[CH:9]=[N:10][S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1>>[S:11]1[C:7]2=[CH:6][CH:5]=[CH:4][C:3]([OH:2])=[C:8]2[CH:9]=[N:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
760 mg
Type
reactant
Smiles
COC1=CC=CC2=C1C=NS2
Name
Quantity
5.5 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to rt
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×30 mL dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting silica gel with EtOAc

Outcomes

Product
Name
Type
product
Smiles
S1N=CC=2C1=CC=CC2O
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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